molecular formula C18H21ClN4OS B4375593 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4375593
M. Wt: 376.9 g/mol
InChI Key: IVNSWDTZCZCVBO-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, which provides the necessary stability and rigidity to the molecule. The pyrazole ring is then synthesized through a condensation reaction involving a hydrazine derivative and a β-diketone .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole and pyrazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of its structural features, which confer enhanced stability, lipophilicity, and bioactivity. The presence of the adamantyl group provides rigidity and resistance to metabolic degradation, while the thiazole and pyrazole rings offer versatile sites for chemical modifications and interactions with biological targets .

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-23-8-13(19)15(22-23)16(24)21-17-20-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNSWDTZCZCVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide

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